Welcome to the BenchChem Online Store!
molecular formula C10H7ClF3N3O B8407439 2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

2-(4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B8407439
M. Wt: 277.63 g/mol
InChI Key: WPCDJTIPGVMACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05756755

Procedure details

To a one liter stainless steel autoclave equipped with a mechanical stirrer, thermometer, and a gas inlet tube were placed 50.0 grams (0.20 mole--1.0 equiv.) of the sodium salt of 4,5-dihydro-1-(4-chloro-2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole and 13.8 grams (0.10 mole--0.5 equiv.) of solid potassium carbonate in 500 mL (% wt/vol. triazole to solvent--10.0%) of diglyme. The autoclave was sealed, and the reaction mixture was warmed to 190° C. Upon reaching 190° C. the reaction vessel was vented to expel water and carbon dioxide. The reaction vessel was resealed, and 34.6 grams (0.40 mole 2.0 equiv.) of chlorodifluoromethane was bubbled in below the surface of the reaction mixture. The pressure in the autoclave following the addition of chlorodifluoromethane was about 64 psi. Upon completion of the addition the reaction mixture was maintained at 190° C. for about 30 minutes, after which the reaction mixture was cooled to ambient temperature, the autoclave was opened, and the reaction mixture was then poured into 1500 mL of water. The autoclave was rinsed with N,N-dimethylformamide, and the rinse was also added to the 1500 mL of water. The mixture was stirred vigorously for two hours, and the solid product was collected by filtration. The filter cake was washed with five 300 mL portions of water and air-dried to a constant weight, yielding 52.3 grams of 95.0% pure 4-difluoromethyl-4,5-dihydro-1-(4-chloro-2-fluorophenyl)-3-methyl-5-oxo-1H-1,2,4-triazole (89.4% yield). GC analysis of the product indicated the presence of <0.5% 0-isomer by-product.
[Compound]
Name
stainless steel
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
34.6 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
500 mL
Type
solvent
Reaction Step Nine
Name
Quantity
1500 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:13](=[O:14])[NH:12][C:11]([CH3:15])=[N:10]2)=[C:5]([F:16])[CH:4]=1.C(=O)([O-])[O-].[K+].[K+].C(=O)=O.Cl[CH:27]([F:29])[F:28]>COCCOCCOC.O>[F:28][CH:27]([F:29])[N:12]1[C:13](=[O:14])[N:9]([C:6]2[CH:7]=[CH:8][C:3]([Cl:2])=[CH:4][C:5]=2[F:16])[N:10]=[C:11]1[CH3:15] |f:2.3.4,^1:0|

Inputs

Step One
Name
stainless steel
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)N1N=C(NC1=O)C)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Seven
Name
Quantity
34.6 g
Type
reactant
Smiles
ClC(F)F
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)F
Step Nine
Name
Quantity
500 mL
Type
solvent
Smiles
COCCOCCOC
Step Ten
Name
Quantity
1500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thermometer, and a gas inlet tube were placed
CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
CUSTOM
Type
CUSTOM
Details
Upon reaching 190° C.
ADDITION
Type
ADDITION
Details
Upon completion of the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 190° C. for about 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
after which the reaction mixture was cooled to ambient temperature
WASH
Type
WASH
Details
The autoclave was rinsed with N,N-dimethylformamide
ADDITION
Type
ADDITION
Details
the rinse was also added to the 1500 mL of water
FILTRATION
Type
FILTRATION
Details
the solid product was collected by filtration
WASH
Type
WASH
Details
The filter cake was washed with five 300 mL portions of water
CUSTOM
Type
CUSTOM
Details
air-dried to a constant weight

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(N1C(=NN(C1=O)C1=C(C=C(C=C1)Cl)F)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 52.3 g
YIELD: PERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.